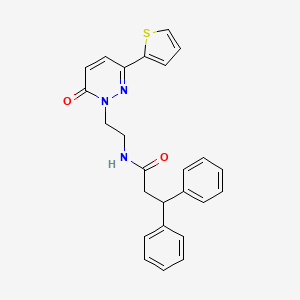

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide

Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a pyridazinone derivative characterized by a thiophen-2-yl substituent at the 3-position of the pyridazinone ring and a 3,3-diphenylpropanamide moiety linked via an ethyl chain. These analogs are primarily investigated for their cytotoxic and anti-proliferative activities against cancer cell lines, such as AGS (gastric adenocarcinoma) cells .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c29-24(18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-15-16-28-25(30)14-13-22(27-28)23-12-7-17-31-23/h1-14,17,21H,15-16,18H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTOKPKJDQQLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer therapies. The unique structural features of this compound, including a pyridazine core fused with a thiophene moiety and an amide functional group, suggest diverse biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O2S |

| Molecular Weight | 382.48 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes associated with inflammatory processes. Similar compounds have been shown to interact with cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of pro-inflammatory mediators.

Inhibition Studies

Preliminary studies indicate that derivatives of pyridazinone compounds exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are critical targets in the management of inflammation and pain. For instance, certain thiazole derivatives have been identified as selective COX-2 inhibitors with promising anti-inflammatory effects . The mechanism likely involves competitive inhibition where the compound mimics substrate structures.

Biological Activities

-

Anti-inflammatory Activity :

- In vitro studies have demonstrated that similar compounds can significantly reduce the production of inflammatory cytokines and prostaglandins, indicating potential anti-inflammatory properties.

- A study on related pyridazine derivatives showed IC50 values for COX inhibition in the low micromolar range, suggesting effective anti-inflammatory potential .

-

Anticancer Properties :

- Compounds containing thiophene and pyridazine moieties have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values below 20 μM in reducing cell viability after 48 hours of treatment .

- The structure's ability to interact with DNA or inhibit cell cycle progression could contribute to its anticancer effects.

Case Study 1: Anti-inflammatory Evaluation

A recent study evaluated a series of pyridazine derivatives for their anti-inflammatory activity using a murine model. The results indicated that compounds similar to this compound significantly reduced paw edema in treated animals compared to controls.

Case Study 2: Cytotoxicity Screening

In another investigation involving various pyridazine derivatives, researchers assessed their cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells). Results showed that several compounds exhibited potent cytotoxic effects with IC50 values ranging from 10 to 30 μM, suggesting a strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s thiophen-2-yl group distinguishes it from analogs with piperazinyl-phenyl substituents (e.g., fluorophenyl, chlorophenyl) . Thiophene rings are known for enhancing lipophilicity and metabolic stability compared to phenyl groups .

- The 3,3-diphenylpropanamide side chain in the target compound contrasts with acetohydrazide derivatives in analogs, which may influence receptor binding and solubility .

Physicochemical Properties

Key Observations :

Cytotoxicity and Anti-Proliferative Activity

Key Observations :

- Analogs with piperazinyl-chlorophenyl/fluorophenyl groups exhibit potent anti-AGS activity (IC₅₀ < 20 μM), likely due to enhanced cellular uptake and interaction with intracellular targets .

- The target compound’s thiophen-2-yl group may confer distinct pharmacokinetic properties, but its biological activity remains uncharacterized in the provided evidence.

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core. Critical steps include coupling the thiophen-2-yl group to the pyridazine ring and introducing the 3,3-diphenylpropanamide moiety via amidation. Optimal conditions include:

- Solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for solubility and stability of intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Example Reaction Optimization Table :

| Step | Reagent/Condition | Yield Improvement Strategy |

|---|---|---|

| Thiophene Coupling | Pd(PPh₃)₄, Na₂CO₃ | Use degassed solvents to prevent catalyst oxidation |

| Amidation | HATU/DIPEA | Pre-activate carboxylic acid to enhance coupling efficiency |

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyridazinone and thiophene substituents . Key signals: pyridazinone C=O (~170 ppm), thiophene protons (δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₇H₂₄N₃O₂S) and detect impurities .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the molecular structure influence reactivity and biological interactions?

The pyridazinone core acts as a hydrogen-bond acceptor, while the thiophene and diphenyl groups contribute to hydrophobic interactions. Key structural insights:

- Pyridazinone : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Thiophene : Enhances electron density, affecting redox potential and metabolic stability .

- Diphenylpropanamide : Increases lipophilicity, influencing membrane permeability .

Structural Comparison Table :

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, endpoint measurements). Methodological strategies include:

- Dose-Response Repetition : Test across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to rule off-target effects .

- Structural Validation : Use X-ray crystallography (if crystalline) or molecular docking to verify binding modes (e.g., SHELX software ).

Q. What computational approaches predict target interactions, and what are their limitations?

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., kinases) but may overlook solvation effects .

- MD Simulations (GROMACS) : Assesses binding stability over time but requires high computational resources .

- Limitations : Force field inaccuracies for sulfur-containing moieties (e.g., thiophene) .

Example Docking Results :

| Target Protein | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond with Arg120, hydrophobic contact with Val523 |

Q. How do solvent and catalyst choices impact stereochemical outcomes?

Polar aprotic solvents (e.g., DMF) stabilize transition states in amidation, reducing racemization. Catalysts like HATU improve coupling efficiency but may require strict anhydrous conditions . For asymmetric synthesis:

- Chiral Catalysts : Use (R)-BINAP with Pd₂(dba)₃ for enantioselective thiophene coupling .

- Solvent Effects : Low dielectric solvents (toluene) favor stereochemical retention .

Q. What strategies optimize enzymatic inhibition assays for this compound?

- Pre-incubation Time : Allow 30 minutes for compound-enzyme equilibration .

- Positive Controls : Compare to known inhibitors (e.g., staurosporine for kinases) .

- Buffer Optimization : Include 1 mM DTT to stabilize cysteine-dependent enzymes .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using tiered experimental approaches (e.g., biochemical → cellular → in silico) .

- Synthetic Pitfalls : Avoid over-reliance on THF (prone to peroxide formation); substitute with 2-MeTHF for safer scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.